molecular formula C13H11IN2O B243581 N-(3-aminophenyl)-4-iodobenzamide

N-(3-aminophenyl)-4-iodobenzamide

Cat. No. B243581
M. Wt: 338.14 g/mol
InChI Key: CWCUTGZPURSOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminophenyl)-4-iodobenzamide, also known as [^123I]IBZM, is a radiopharmaceutical agent used in nuclear medicine imaging studies of the brain. It is a selective dopamine D2 receptor antagonist and has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders.

Mechanism of Action

[^123I]IBZM is a selective dopamine D2 receptor antagonist. It binds to the dopamine D2 receptors in the brain and blocks the action of dopamine, a neurotransmitter that is involved in the regulation of movement, emotion, and motivation. This allows for the visualization of dopamine D2 receptors in the brain, which is useful for the diagnosis and monitoring of various neurological disorders.
Biochemical and Physiological Effects:
[^123I]IBZM has no known biochemical or physiological effects on the body. It is a safe and well-tolerated radiopharmaceutical agent that is used in low doses for diagnostic purposes.

Advantages and Limitations for Lab Experiments

The advantages of using [^123I]IBZM in lab experiments include its high selectivity for dopamine D2 receptors, its ability to visualize dopamine D2 receptors in vivo, and its low toxicity. The limitations of using [^123I]IBZM in lab experiments include its short half-life, which limits the time available for imaging studies, and its high cost.

Future Directions

There are several future directions for the use of [^123I]IBZM in neurological research. One direction is the development of new radiopharmaceutical agents that can target other neurotransmitter receptors in the brain. Another direction is the use of [^123I]IBZM in longitudinal studies to monitor the progression of neurological disorders over time. Additionally, [^123I]IBZM could be used in combination with other imaging techniques such as magnetic resonance imaging (MRI) to provide a more comprehensive view of the brain.

Synthesis Methods

The synthesis of [^123I]IBZM involves the reaction between 4-iodobenzoic acid and N-(3-aminopropyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields the desired product, which can be purified using high-performance liquid chromatography (HPLC). The final product is then labeled with radioactive iodine-123 to produce [^123I]IBZM.

Scientific Research Applications

[^123I]IBZM has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders. It is used in single-photon emission computed tomography (SPECT) imaging studies of the brain to visualize dopamine D2 receptors. This allows for the diagnosis and monitoring of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.

properties

Molecular Formula

C13H11IN2O

Molecular Weight

338.14 g/mol

IUPAC Name

N-(3-aminophenyl)-4-iodobenzamide

InChI

InChI=1S/C13H11IN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17)

InChI Key

CWCUTGZPURSOOO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.